molecular formula C10H12OS5 B11095151 5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one

5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one

Cat. No.: B11095151
M. Wt: 308.5 g/mol
InChI Key: KMVDXKMWBUTTGW-UHFFFAOYSA-N
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Description

5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one is a heterocyclic compound that belongs to the class of dithiolo-dithiepin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one typically involves the formation of the dithiolo-dithiepin ring system through a series of cyclization reactions. One common method involves the oxidative rearrangement-cyclization of precursor compounds such as 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid diamide . The reaction conditions often include the use of oxidizing agents like phenyliodosyl (hydroxy)tosylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Phenyliodosyl (hydroxy)tosylate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound’s electronic properties may allow it to interact with cellular pathways involved in electron transfer and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one is unique due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct electronic and chemical properties. This makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C10H12OS5

Molecular Weight

308.5 g/mol

IUPAC Name

5,7-diethyl-2-sulfanylidene-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-one

InChI

InChI=1S/C10H12OS5/c1-3-5-7(11)6(4-2)14-9-8(13-5)15-10(12)16-9/h5-6H,3-4H2,1-2H3

InChI Key

KMVDXKMWBUTTGW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C(SC2=C(S1)SC(=S)S2)CC

Origin of Product

United States

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